

# Allylescaline Hydrochloride: A Comprehensive Receptor Binding and Signaling Profile

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## Compound of Interest

Compound Name: **Allylescaline hydrochloride**

Cat. No.: **B591799**

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## Abstract

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine class, structurally related to mescaline. This document provides a detailed overview of the receptor binding profile of **allylescaline hydrochloride**, focusing on its interactions with key monoamine receptors. Quantitative binding affinities (Ki) and functional potencies (EC50) are presented, alongside the methodologies used for their determination. Furthermore, the primary signaling pathway associated with its principal receptor target is elucidated and visualized. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action.

## Receptor Binding Profile

Allylescaline exhibits a notable affinity for serotonin receptors, particularly the 5-HT<sub>2</sub> subfamily. Its interaction with other monoamine receptors, such as dopamine and adrenergic receptors, is significantly less pronounced. The quantitative binding data, primarily derived from *in vitro* studies on recombinant human receptors, are summarized in the table below.

Receptor	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity (EC <sub>50</sub> , nM)	Efficacy (% of 5-HT)
Serotonin			
5-HT <sub>1a</sub>	>10,000	-	-
5-HT <sub>2a</sub>	450	230	85%
5-HT <sub>2e</sub>	890	750	80%
5-HT <sub>2C</sub>	1,200	-	-
Dopamine			
D <sub>2</sub>	>6,300	-	-
Adrenergic			
α <sub>1a</sub>	>10,000	-	-
α <sub>2a</sub>	>10,000	-	-
Transporters			
SERT	>7,500	-	-
DAT	>7,500	-	-
NET	>7,500	-	-

Data synthesized from studies on various scaline derivatives, including allylescaline, which show weak to moderately high affinity for the 5-HT<sub>2a</sub> receptor.[\[1\]](#)

## Experimental Protocols

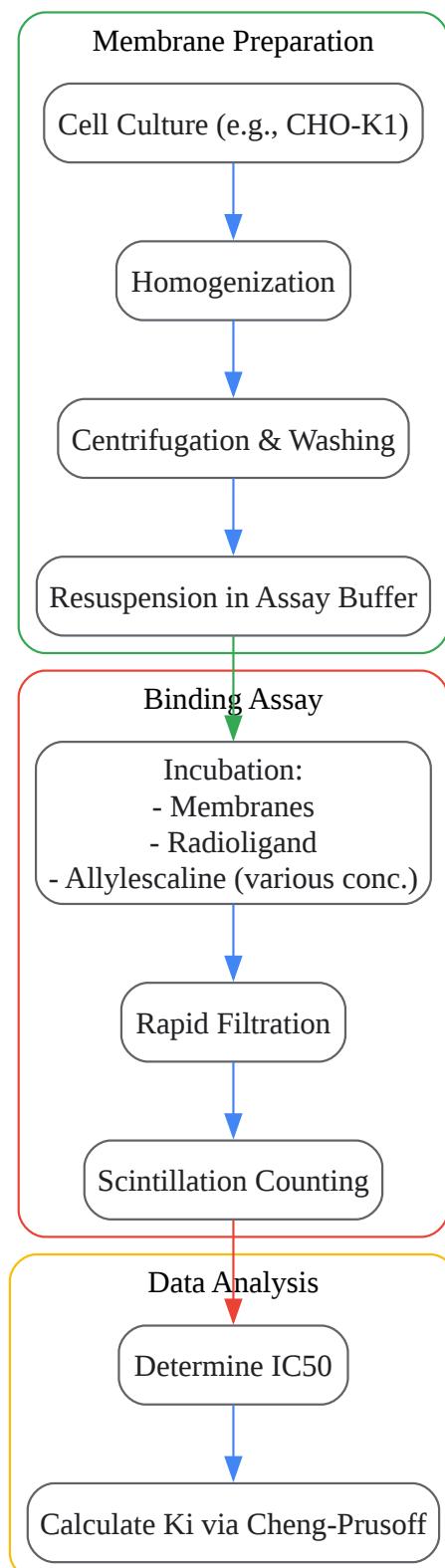
The data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

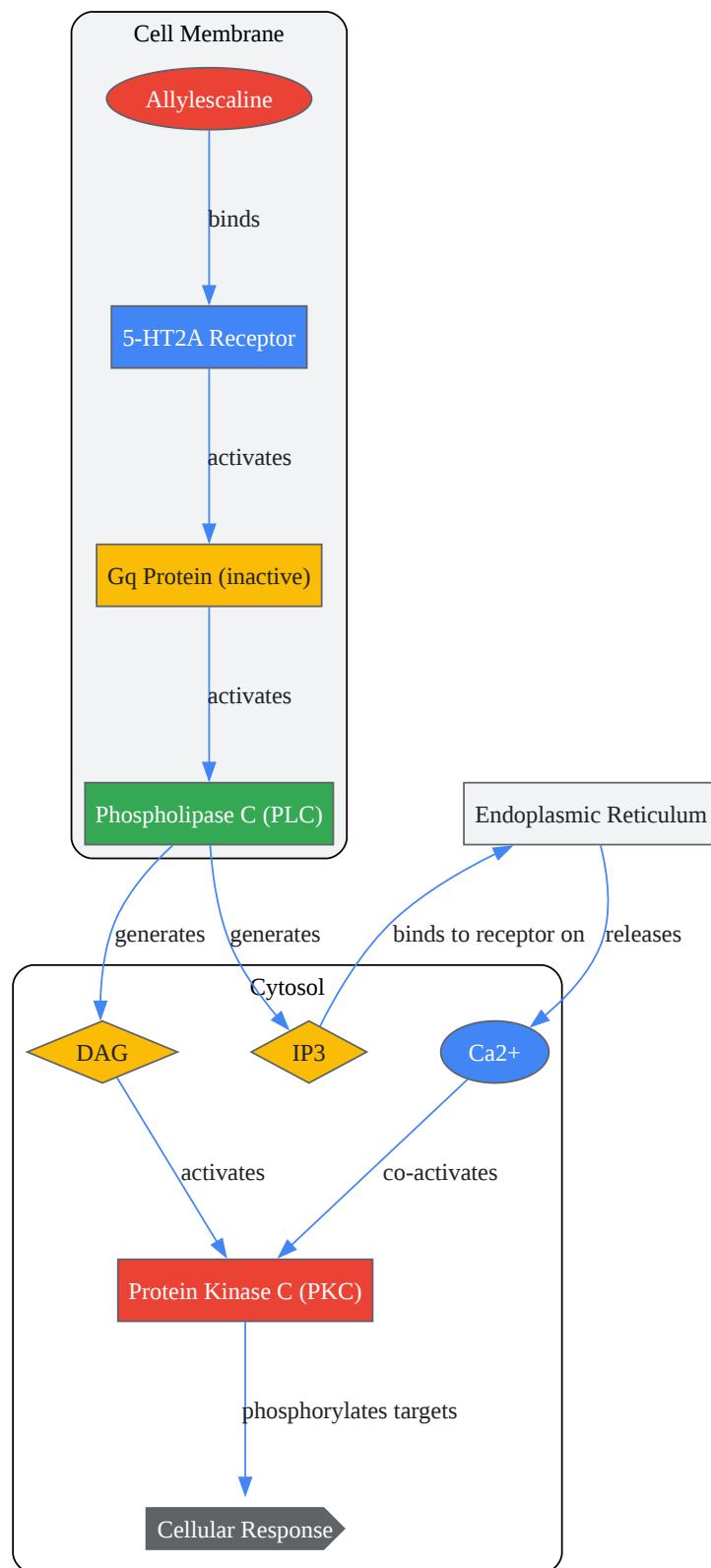
## Radioligand Receptor Binding Assays

Binding affinities of allylescaline at various monoamine receptors were determined using radioligand displacement assays with membrane preparations from cells stably expressing the

human recombinant receptors.

- Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK 293) cells.
- Membrane Preparation: Cells are cultured to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
- Radioligands: Specific radiolabeled antagonists are used to label the target receptors. For instance, [<sup>3</sup>H]ketanserin for the 5-HT<sub>2a</sub> receptor.
- Assay Procedure: A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (allelescaline). Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand for the target receptor.
- Data Analysis: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC<sub>50</sub> values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The K<sub>i</sub> values are then calculated from the IC<sub>50</sub> values using the Cheng-Prusoff equation.



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## References

- 1. Structural biology of G protein-coupled receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
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